molecular formula C17H22N8O B2451030 2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol CAS No. 1286703-57-8

2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol

Cat. No.: B2451030
CAS No.: 1286703-57-8
M. Wt: 354.418
InChI Key: BFIGSNNLXWZYNH-UHFFFAOYSA-N
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Description

2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol is a complex organic compound with a variety of potential applications in scientific research. This compound is characterized by its unique structure, which combines multiple functional groups, making it a significant subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol typically involves multi-step organic reactions. One common method begins with the formation of the triazolopyrimidine core, which can be achieved through the cyclization of appropriate precursors. Subsequent steps include the introduction of the p-tolylamino group and the piperazin-1-yl group. Reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

For industrial-scale production, optimizing the synthesis route is crucial. This involves not only maximizing the yield but also minimizing the use of hazardous reagents and reducing waste. Advanced techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol undergoes various types of chemical reactions, including:

  • Oxidation: : The ethanol group can be oxidized to an aldehyde or carboxylic acid under specific conditions.

  • Reduction: : Reduction reactions can modify the triazolopyrimidine ring or the p-tolylamino group.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or triazolopyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminium hydride), and various acids and bases to catalyze substitution reactions. Reaction conditions typically involve controlling the temperature, pH, and solvent environment to favor the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the ethanol group would yield different products compared to substitutions on the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules. Its unique structure allows it to be a versatile building block in organic synthesis.

Biology

Biologically, 2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol is studied for its potential interactions with various biomolecules. It can be used in the development of probes or as a model compound in biochemical assays.

Medicine

In the medical field, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, offering possibilities for drug development.

Industry

Industrial applications include its use in the production of specialized chemicals and materials. The compound’s reactivity and stability make it suitable for use in various industrial processes.

Comparison with Similar Compounds

2-(4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol can be compared to several similar compounds, such as other triazolopyrimidines or piperazine derivatives.

Unique Features

  • Triazolopyrimidine Core: : This provides a unique scaffold for biological activity.

  • Piperazine Group: : Enhances the compound’s solubility and interaction potential.

  • p-Tolylamino Group: : Adds to the molecule’s structural complexity and functional versatility.

Similar Compounds

  • 2-(4-(3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)ethanol: : Lacks the p-tolylamino group but shares the core structure.

  • 4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazine: : Lacks the ethanol group but contains the crucial piperazine and triazolopyrimidine components.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Understanding its preparation, reactions, and applications can open new avenues for research and development.

Properties

IUPAC Name

2-[4-[7-(4-methylanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8O/c1-12-2-4-13(5-3-12)18-15-14-16(22-23-21-14)20-17(19-15)25-8-6-24(7-9-25)10-11-26/h2-5,26H,6-11H2,1H3,(H2,18,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIGSNNLXWZYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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